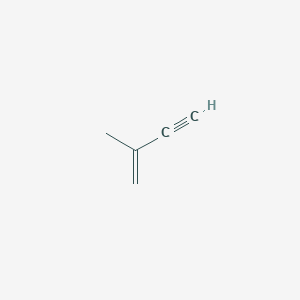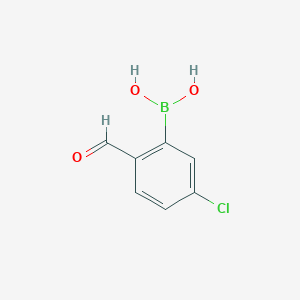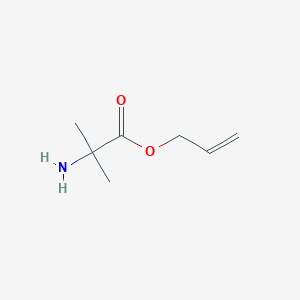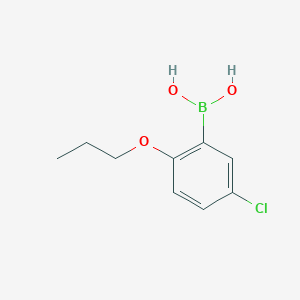
(5-Nitropyridin-2-yl)methanol
Vue d'ensemble
Description
(5-Nitropyridin-2-yl)methanol, also known as 5-nitropyridine-2-methanol or 2-methoxy-5-nitropyridine, is an organic compound with the molecular formula C6H6N2O2. It is a colorless crystalline solid that is soluble in water, alcohol, and other organic solvents. It is used in a variety of scientific applications, including organic synthesis, medicinal chemistry, and drug development. It has been used in a wide range of laboratory experiments and is gaining increasing attention for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
Catalytic Applications
Methanol is noted for its potential as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. A study reported a clean, cost-effective method using methanol as both a C1 synthon and H2 source for selective N-methylation of amines. This process employed RuCl3.xH2O as a catalyst, tolerating various amines and allowing the synthesis of pharmaceutical agents via late-stage functionalization, highlighting the synthetic value of advanced N-methylation reactions. Additionally, tandem reactions with selected nitroarenes were attempted to convert them into corresponding N-methylated amines using methanol under H2-free conditions, including the transfer hydrogenation of nitroarenes-to-anilines, thus preparing drug molecules and key pharmaceutical intermediates (Sarki et al., 2021).
Optical and Pharmacological Properties
2-Chloro 5-nitropyridine, an organic nonlinear optical crystal, was successfully grown from methanol solution, revealing its triclinic crystal system with a non-centrosymmetric space group P1 through XRD analysis. The crystal was transparent in the entire visible region, and its second harmonic generation efficiency was about 1.5 times of KDP. Furthermore, theoretical hyperpolarizability values, Mulliken charge distribution, Molecular electrostatic potential, and thermodynamical properties were calculated using density functional theory. Interestingly, the free radical scavenging activity of the compound against DPPH and H2O2 radicals was also determined, indicating its potential in pharmacological applications (Kumar et al., 2016).
Catalysis and Fuel Cells
A novel composite catalyst, Pt nanoparticles supported on poly(5-nitroindole) (Pt/PNI), was prepared via the electrochemical method for the electrooxidation of methanol in alkaline media. Pt/PNI exhibited higher catalytic activity and stronger poisoning-tolerance than conventional Pt electrodes. The study investigated methanol oxidation reaction kinetics, including Pt loading, mass of PNI film, concentration of methanol and KOH, and potential scan rate, showing Pt/PNI as a promising choice for methanol electrooxidation in alkaline medium (Zhou et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
(5-nitropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYQFFRZOVQBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608943 | |
| Record name | (5-Nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36625-57-7 | |
| Record name | (5-Nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)

![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)
